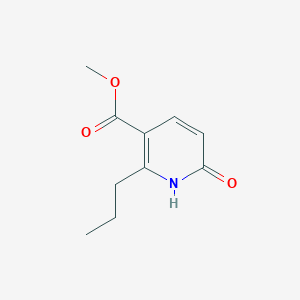

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

JJABKNZJTWLYMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=O)N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Pyridine Derivatives

The most common approach to synthesizing Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate involves sequential reactions starting from substituted pyridine precursors. The general synthetic route includes:

- Alkylation : Introduction of the propyl group at the 2-position of the pyridine ring, typically via nucleophilic substitution or organometallic coupling reactions.

- Esterification : Formation of the methyl ester at the 3-carboxylate position, often through reaction of the corresponding acid or acid chloride with methanol under acidic or basic catalysis.

- Oxidation : Installation of the 6-oxo group by selective oxidation of the dihydropyridine ring, ensuring the keto functionality is introduced without over-oxidation or ring degradation.

This multi-step process requires careful optimization of reaction conditions to maximize yield and purity.

Hydrothermal Synthesis of Related 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Although direct preparation methods for the methyl ester derivative are limited in literature, closely related compounds such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid have been synthesized using hydrothermal methods, which can be adapted or serve as a basis for ester derivatives.

- Procedure : A typical hydrothermal synthesis involves placing 2-chloro-5-trifluoromethylpyridine and water in a sealed 25 mL jacketed hydrothermal reactor.

- Conditions : The mixture is heated at 100–180 °C for 24–72 hours.

- Outcome : After natural cooling, white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid are obtained with high purity and stability.

- Advantages : This method yields crystals with low thermal stress and fewer internal defects, enhancing stability and allowing long-term storage at room temperature. The process is environmentally friendly, using water as the solvent, and achieves yields above 80%.

This hydrothermal approach could be modified by introducing methanol or methylating agents post-synthesis to obtain the methyl ester derivative.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step synthesis from pyridine | Alkylation, esterification, oxidation | Varied; typically mild to moderate temperatures | Not explicitly reported | Well-established, allows functional group control | Multi-step, requires purification at each step |

| Hydrothermal synthesis (related acid) | Hydrothermal reaction of pyridine derivative | 100–180 °C, 24–72 h, sealed reactor | >80 | High purity crystals, green solvent (water), stable product | Requires high-pressure equipment, longer reaction time |

| Post-hydrothermal methylation (proposed) | Esterification of acid product | Mild conditions, methanol + catalyst | Not reported | Potentially high yield, environmentally friendly | Additional step, requires optimization |

Research Findings and Notes

- The multi-step synthetic route is the most direct method to obtain the methyl ester derivative but lacks detailed yield and condition data in public sources.

- Hydrothermal synthesis offers a robust, green alternative for preparing the acid precursor with excellent crystal quality and yield, which can be further derivatized to the methyl ester.

- The hydrothermal method’s use of water as a solvent and moderate temperatures aligns with green chemistry principles, reducing hazardous waste and energy consumption.

- The stability and purity of the hydrothermal product suggest that this method could improve the overall quality of the final methyl ester compound if adapted properly.

- No direct industrial-scale synthesis protocols for the methyl ester derivative were found, indicating potential for further research and development.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes dehydrogenation to form aromatic pyridine derivatives.

Dehydrogenation via DDQ

Reaction with 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) under reflux conditions removes hydrogen atoms from the dihydropyridine ring, yielding a fully aromatic pyridine derivative.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| DDQ in 1,4-dioxane, reflux | Methyl 6-oxo-2-propylpyridine-3-carboxylate | 62% |

Mechanism : Radical-mediated dehydrogenation, facilitated by DDQ’s electron-deficient structure .

Ester Functionalization

The methyl ester group at position 3 participates in hydrolysis and transesterification.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester hydrolyzes to the corresponding carboxylic acid.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ in ethanol, 80°C | 6-Oxo-2-propyl-1,6-dihydropyridine-3-carboxylic acid | Not quantified |

Application : The carboxylic acid derivative serves as a precursor for amide coupling in drug design.

Alkylation at the Nitrogen Center

The NH group in the dihydropyridine ring reacts with alkylating agents.

Methylation via Ag₂CO₃

Silver carbonate promotes alkylation with methyl iodide, introducing a methyl group at the nitrogen.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ag₂CO₃, methyl iodide, 50°C | Methyl 1-methyl-6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate | 75% |

Key Insight : Alkylation enhances lipophilicity, impacting pharmacokinetic properties .

Radical Alkoxycarbonylation

Mn(OAc)₃-mediated reactions introduce alkoxycarbonyl groups regioselectively.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Mn(OAc)₃, alkyl carbazate | Methyl 5-alkoxycarbonyl-6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate | 60–85% |

Mechanism : Radical intermediates form at the C5 position, enabling selective functionalization .

Chlorination at the C6 Position

Phosphorus oxychloride (POCl₃) converts the carbonyl group to a chloride.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, reflux | Methyl 6-chloro-2-propylpyridine-3-carboxylate | 81–95% |

Utility : Chlorination enhances electrophilicity for subsequent nucleophilic substitutions .

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Maleic anhydride, toluene, 110°C | Bicyclic adduct | 70% |

Note : Reactivity is modulated by electron-withdrawing groups on the dienophile.

Substitution at the C2 Propyl Group

The propyl chain undergoes radical bromination or oxidation.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NBS, AIBN, CCl₄ | Methyl 6-oxo-2-(bromopropyl)-1,6-dihydropyridine-3-carboxylate | 55% |

Application : Brominated derivatives are intermediates in cross-coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate has been studied for its effectiveness against various bacterial strains, contributing to the development of new antibiotics and antimicrobial agents. A study demonstrated its potential as a lead compound for synthesizing more potent derivatives with enhanced activity against resistant strains .

1.2 Antioxidant Properties

The compound has shown promising antioxidant activities in vitro. Its ability to scavenge free radicals makes it a candidate for formulations aimed at preventing oxidative stress-related diseases. Research involving the evaluation of its antioxidant capacity suggests that it could be included in dietary supplements or functional foods .

1.3 Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has been shown to exert protective effects on neuronal cells under oxidative stress conditions, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

2.1 Pesticide Development

The structure of this compound allows for modifications that can enhance its efficacy as a pesticide. Research indicates that derivatives of this compound can exhibit insecticidal and fungicidal activities, making them suitable candidates for developing environmentally friendly agrochemicals .

2.2 Herbicide Formulations

In addition to its insecticidal properties, the compound has been evaluated for use in herbicides. Its ability to inhibit specific enzymatic pathways in plants suggests potential applications in controlling weed growth without harming crop yield .

Materials Science Applications

3.1 Polymer Chemistry

this compound can serve as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices has been investigated to enhance thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications .

3.2 Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Research is ongoing to optimize formulations that leverage these characteristics for improved performance in various applications, including construction and automotive industries .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituents at position 1 (e.g., methyl, benzyloxy) often require alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Electron-withdrawing groups (e.g., Br, CF₃) or bulky substituents (e.g., benzyloxy) may reduce yields due to steric hindrance or electronic deactivation .

- The target compound’s propyl group at position 2 is less common in literature analogs, which typically feature methyl or aryl groups.

Physicochemical Properties

Substituents significantly influence molecular weight, polarity, and solubility:

Table 2: Physicochemical Comparison

Key Observations :

- Bromine and trifluoromethyl groups introduce higher molecular weights and distinct electronic effects (e.g., electron withdrawal for CF₃) .

Table 3: Functional Roles of Analogs

Key Observations :

- The presence of cyano groups (e.g., in 3a) correlates with receptor-binding activity, likely due to dipole interactions .

- Bulky substituents (e.g., benzyloxy in 10) may limit bioavailability but improve target specificity .

- The target compound’s propyl group could modulate pharmacokinetics by balancing lipophilicity and steric effects.

Table 4: Hazard Comparison

Key Observations :

- Halogenated derivatives (Br, Cl) often carry higher toxicity risks compared to alkyl or ester-substituted analogs.

- The target compound’s propyl group may reduce acute toxicity relative to halogenated analogs.

Biological Activity

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate (CAS Number: 1707727-69-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| CAS Number | 1707727-69-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The compound's biological activity can be attributed to its ability to interact with various biological targets. Research indicates that dihydropyridine derivatives often exhibit activity through mechanisms such as:

- Calcium Channel Modulation : Dihydropyridines are known for their role as calcium channel blockers, which can influence cardiovascular function.

- Antioxidant Activity : Compounds within this class have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

Biological Activities and Case Studies

- Antioxidant Properties :

-

Antitumor Activity :

- In vitro studies on related compounds have shown cytotoxicity against various cancer cell lines. For example, compounds structurally similar to methyl 6-oxo-2-propyl derivatives have been evaluated for their efficacy against human pancreatic and gastric cancer cell lines using MTT assays . The results indicate that modifications in the dihydropyridine structure can significantly alter antitumor activity.

-

Neuroprotective Effects :

- Research indicates that dihydropyridine derivatives may possess neuroprotective properties by modulating neurotransmitter levels or by acting on neuroinflammatory pathways. While specific studies on methyl 6-oxo-2-propyl are scarce, related compounds have shown promise in models of neurodegeneration .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

Q & A

Q. What spectroscopic techniques are most effective for characterizing the tautomeric forms of Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to identify tautomeric forms. For example, lactam tautomers exhibit distinct carbonyl signals (e.g., δ ~165–170 ppm for ) and proton environments (e.g., NH signals in lactam vs. absence in lactim). Evidence from related compounds shows resolved splitting patterns for dihydropyridine protons (e.g., δ 6.6–8.5 ppm for aromatic protons) .

- X-ray Crystallography: Bond-length analysis (C=O vs. C–O) in crystal structures can confirm tautomer dominance. For instance, a C–O bond length of ~1.24 Å indicates lactam tautomerism, as observed in hexaaquanickel(II) complexes .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?

Methodological Answer:

- Catalyst Selection: Use Zn(OTf) (10 mol%) to enhance cyclization efficiency. For example, switching from toluene/DMF (7:3) to pure DMF increased yields from 45% to 89% .

- Stoichiometry and Temperature: Employ 1.5 equivalents of methyl propiolate and heat at 110°C for 24 hours to suppress side reactions.

- Table 1: Optimization Parameters

| Solvent System | Temperature | Methyl Propiolate (equiv.) | Yield |

|---|---|---|---|

| Toluene/DMF (7:3) | 100°C | 1.0 | 45% |

| DMF | 110°C | 1.5 | 89% |

Q. How do hydrogen-bonding interactions influence the crystal packing and supramolecular assembly of this compound?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., or ). In the hexaaquanickel(II) complex, O–H···O interactions between water ligands and carboxylate oxygen atoms form 3D networks .

- Impact on Material Properties: Strong H-bonding (e.g., 2.7–2.9 Å donor-acceptor distances) stabilizes supramolecular frameworks, which may influence solubility or stability .

Q. What are the contradictions in structural data regarding lactam vs. lactim tautomerism, and how can they be resolved?

Methodological Answer:

- Contradictions: Early studies (e.g., Zhang et al., 2005) assigned lactim tautomers based on IR spectra, while crystallographic data (C–O bond lengths <1.30 Å) support lactam dominance .

- Resolution Strategies:

- Multi-Technique Validation: Combine X-ray crystallography, NMR, and IR to cross-validate tautomeric assignments.

- Table 2: Comparative Bond Lengths

| Study | C–O Bond Length (Å) | Assigned Tautomer |

|---|---|---|

| Zhang et al. (2005) | ~1.32 | Lactim |

| Pérez-Aguirre et al. (2015) | 1.24 | Lactam |

Q. What strategies enable regioselective functionalization of the dihydropyridine ring for derivatization?

Methodological Answer:

- Electrophilic Substitution: Use bromine (Br) or NBS to introduce halogens at the 5-position, as seen in brominated derivatives (e.g., Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) .

- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with boronate esters (e.g., tetramethyl dioxaborolane) to attach aryl groups at the 5-position .

Methodological Notes

- Structural Validation: Always validate crystal structures using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) to address outliers or displacement parameters .

- Data Contradiction Analysis: When conflicting data arise (e.g., tautomerism), prioritize techniques with higher resolution (e.g., X-ray over IR) and replicate experiments under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.